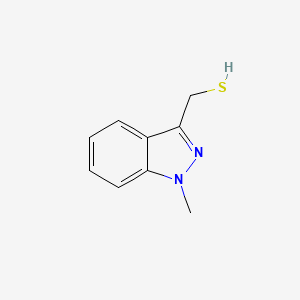
3-(2,2,3,3-Tetrafluoropropyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,3,3-Tetrafluoropropyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its incorporation of fluorine atoms, which impart unique chemical and physical properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it of significant interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3-Tetrafluoropropyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis . Additionally, electrocatalytic intramolecular hydroamination of allylic sulfonamides has been employed to produce azetidines in good yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,3,3-Tetrafluoropropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives .
Applications De Recherche Scientifique
3-(2,2,3,3-Tetrafluoropropyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism of action of 3-(2,2,3,3-Tetrafluoropropyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The ring strain of the azetidine structure also contributes to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable and less reactive compared to azetidines.
Uniqueness
3-(2,2,3,3-Tetrafluoropropyl)azetidine is unique due to its four-membered ring structure combined with the presence of fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H9F4N |
|---|---|
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
3-(2,2,3,3-tetrafluoropropyl)azetidine |
InChI |
InChI=1S/C6H9F4N/c7-5(8)6(9,10)1-4-2-11-3-4/h4-5,11H,1-3H2 |
Clé InChI |
ZELCQMWGFPELHB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


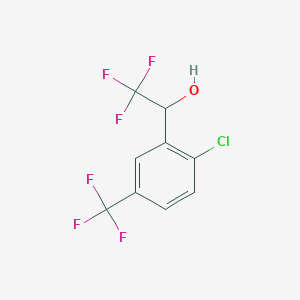
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

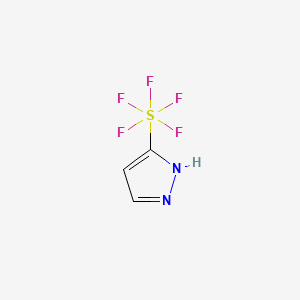
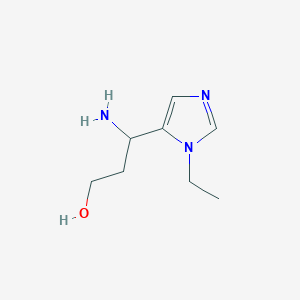
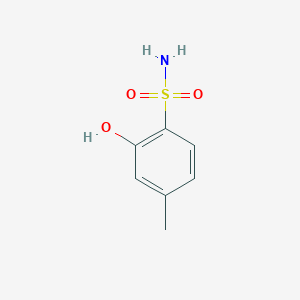



![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
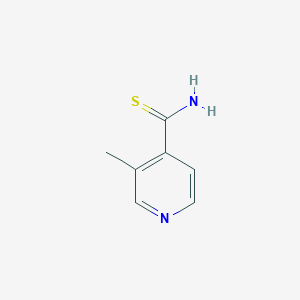
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
